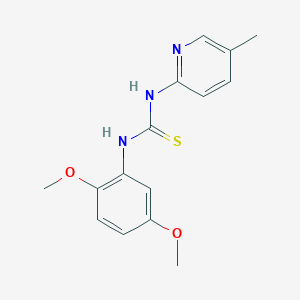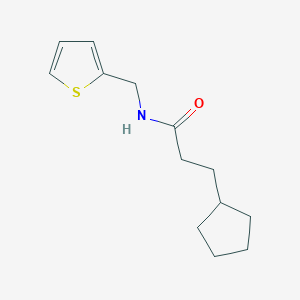![molecular formula C15H22N2O5S B5703016 N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5703016.png)
N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, commonly referred to as DPEMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPEMS belongs to the class of methanesulfonamide compounds, which have been found to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of DPEMS is not fully understood, but it is thought to involve the inhibition of enzymes involved in key cellular pathways. Specifically, DPEMS has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, DPEMS may be able to alter the expression of genes involved in cancer cell growth and neurological function.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, DPEMS has been found to exhibit a number of biochemical and physiological effects. Studies have shown that DPEMS can inhibit angiogenesis, which is the process by which new blood vessels are formed. This effect may contribute to the compound's anti-cancer properties. Additionally, DPEMS has been found to exhibit anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DPEMS in lab experiments is its relatively low toxicity. Studies have shown that DPEMS is well-tolerated in animal models, even at high doses. Additionally, DPEMS is relatively easy to synthesize, which makes it a cost-effective option for researchers.
One limitation of using DPEMS in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals. Additionally, the mechanism of action of DPEMS is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on DPEMS. One area of focus could be on the compound's potential as a treatment for neurological disorders. Additional studies could explore the mechanisms by which DPEMS protects neurons from damage and improves cognitive function.
Another area of research could focus on the development of DPEMS-based therapies for cancer. Studies could explore the optimal dosing and administration of DPEMS, as well as its potential use in combination with other anti-cancer agents.
Finally, future research could focus on the development of new methanesulfonamide compounds with improved properties. By modifying the chemical structure of DPEMS, researchers may be able to develop compounds with enhanced therapeutic potential and improved solubility.
Méthodes De Synthèse
The synthesis of DPEMS involves a multi-step process that begins with the reaction of 3,4-dimethoxyaniline with pyrrolidine to form N-(3,4-dimethoxyphenyl)-pyrrolidine. This intermediate is then reacted with ethyl 2-oxo-2-(methanesulfonyl)acetate to produce DPEMS. The overall yield of this process is approximately 50%, and the purity of the final product is typically greater than 95%.
Applications De Recherche Scientifique
DPEMS has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that DPEMS can induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Another area of research has explored the potential use of DPEMS as a treatment for neurological disorders. Studies have shown that DPEMS can protect neurons from damage caused by oxidative stress and inflammation. Additionally, DPEMS has been found to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-21-13-7-6-12(10-14(13)22-2)17(23(3,19)20)11-15(18)16-8-4-5-9-16/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBJDZMWFZCGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)






![methyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B5703038.png)